molecular formula C15H21NO2 B14184626 tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate CAS No. 923276-09-9

tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate

Cat. No.: B14184626
CAS No.: 923276-09-9
M. Wt: 247.33 g/mol
InChI Key: RHFGAHFKEHUQLD-ZDUSSCGKSA-N
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Description

tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a pent-4-enoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate is unique due to its specific structural features, including the presence of a phenyl group and a pent-4-enoate backbone. These features confer distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

923276-09-9

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-5-phenylpent-4-enoate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11,16H2,1-3H3/t13-/m0/s1

InChI Key

RHFGAHFKEHUQLD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=CC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=CC1=CC=CC=C1)N

Origin of Product

United States

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